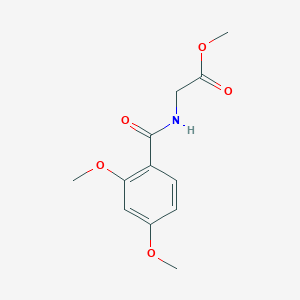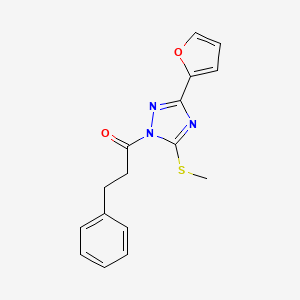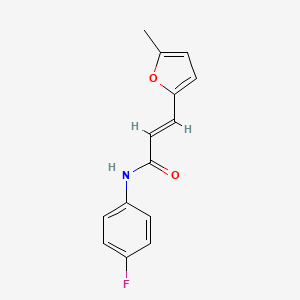![molecular formula C17H20N2O3 B5772989 N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the inhibition of P2X3 and P2X2/3 receptors, which are involved in nociception and pain transmission. By inhibiting these receptors, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea can reduce the transmission of pain signals, thereby providing relief from pain. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory properties, which further contribute to its therapeutic potential.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to exhibit potent activity against P2X3 and P2X2/3 receptors, which are involved in nociception and pain transmission. By inhibiting these receptors, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea can reduce the transmission of pain signals, thereby providing relief from pain. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory properties, which can help reduce inflammation and associated symptoms.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is its potent activity against P2X3 and P2X2/3 receptors, which makes it a promising candidate for the treatment of various pain conditions. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory properties, which further contribute to its therapeutic potential. However, one of the limitations of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is its relatively low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for the study of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One potential direction is the further exploration of its anti-inflammatory properties, which could lead to the development of novel anti-inflammatory agents. Additionally, the development of more potent and selective P2X3 and P2X2/3 receptor inhibitors could lead to the development of more effective pain treatments. Finally, the development of more soluble forms of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea could help overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. This reaction results in the formation of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, which is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent activity against P2X3 and P2X2/3 receptors, which are involved in nociception and pain transmission. N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-7-3-13(4-8-15)11-12-18-17(20)19-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJLNAGPGOLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)

![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)




![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)

![N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5773014.png)
![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5773020.png)